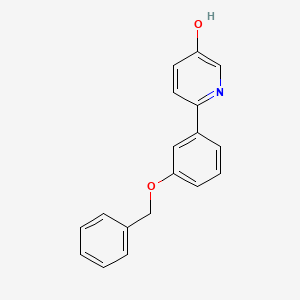

2-(3-Benzyloxyphenyl)-5-hydroxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3-phenylmethoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-16-9-10-18(19-12-16)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12,20H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAMHOXOBONJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692788 | |

| Record name | 6-[3-(Benzyloxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237007-68-9 | |

| Record name | 6-[3-(Benzyloxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 2 3 Benzyloxyphenyl 5 Hydroxypyridine

Methodologies for the Construction of the Pyridine (B92270) Core

The formation of the central pyridine ring is the initial and most critical phase in the synthesis of 2-(3-Benzyloxyphenyl)-5-hydroxypyridine. Various methods can be envisaged, primarily falling into the categories of multicomponent reactions or classical cyclocondensation strategies.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. wikipedia.org

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a classic MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). chemtube3d.comorganic-chemistry.orgwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. chemtube3d.com For the synthesis of the target molecule's core, a modified Hantzsch approach could be envisioned using 3-benzyloxybenzaldehyde (B162147) as the aldehyde component. However, the standard Hantzsch synthesis typically yields symmetrically substituted pyridines at the 2- and 6-positions, making it less direct for producing the desired 2,5-disubstituted pattern without significant modification or specialized starting materials.

Kröhnke Pyridine Synthesis: The Kröhnke synthesis offers a more flexible route to asymmetrically substituted pyridines. nih.gov This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. nih.govyoutube.com The key 1,5-dicarbonyl intermediate is formed via a Michael addition, which then cyclizes and aromatizes to the pyridine. To apply this to the target molecule, one could theoretically use a chalcone (B49325) derived from 3-benzyloxybenzaldehyde and an appropriate ketone.

Table 1: Overview of Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Key Features | Applicability to Target |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Forms 1,4-dihydropyridine intermediate; often yields symmetrical products. chemtube3d.comwikipedia.org | Less direct due to substitution pattern. |

Cyclocondensation and Heteroannulation Reactions

Cyclocondensation reactions, which involve the formation of a ring from one or more molecules with the elimination of a small molecule like water or ammonia, are a foundational strategy for heterocycle synthesis. researchgate.net

A plausible and powerful strategy involves the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a source of the remaining pyridine atoms. Specifically, the reaction of (E)-1-(3-(benzyloxy)phenyl)-3-arylprop-2-en-1-one with an enamine or a compound containing an active methylene (B1212753) group and an amino function in the presence of a catalyst can lead to the desired pyridine core. nih.govderpharmachemica.com For instance, reaction with an enamine derived from a β-keto ester could provide the necessary atoms for ring closure. The reaction proceeds through a series of Michael additions, cyclizations, and aromatization steps to furnish the substituted pyridine. derpharmachemica.comlibretexts.org

Another established route is the condensation of 1,5-dicarbonyl compounds with ammonia. researchgate.net The required 1,5-dicarbonyl precursor could be assembled from fragments containing the 3-benzyloxyphenyl moiety and a four-carbon chain that incorporates the C3-C6 and hydroxyl functionality of the pyridine ring.

Introduction and Functionalization of the Benzyloxyphenyl Moiety

A highly convergent and common strategy for constructing biaryl compounds is through metal-catalyzed cross-coupling reactions. This approach builds the target molecule by joining two pre-functionalized fragments: a pyridine ring and a phenyl ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This is arguably the most practical and widely used method for this synthetic step. The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. researchgate.net A highly efficient pathway involves the coupling of a suitably protected 2-halo-5-hydroxypyridine (e.g., 2-chloro-5-methoxypyridine (B151447) or 2-bromo-5-(tert-butyldimethylsilyloxy)pyridine) with 3-(Benzyloxy)phenylboronic acid . The latter is a commercially available reagent. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like toluene/water or dioxane/water. researchgate.netnih.gov Subsequent deprotection of the hydroxyl group would yield the final product.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Pyridine Substrate | 2-Chloro-5-methoxypyridine, 2-Bromo-5-acetoxypyridine | Halogenated pyridine scaffold. |

| Boron Reagent | 3-(Benzyloxy)phenylboronic acid | Source of the benzyloxyphenyl group. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation. |

| Base | K₂CO₃, Na₂CO₃, CsF | Activates the organoboron species. |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. A potential, though more circuitous, route would involve coupling a 2-halo-5-(protected-hydroxy)pyridine with 1-(benzyloxy)-3-ethynylbenzene. The resulting alkynyl-linked intermediate would then need to be reduced and further processed to achieve the final single-bond linkage, making this a less direct approach than the Suzuki-Miyaura coupling.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen on an aromatic ring with an electrophile. uwindsor.ca While common for benzene (B151609) derivatives, EAS on the pyridine ring itself is generally difficult due to its electron-deficient nature.

A theoretical alternative could involve the benzylation of a pre-formed 2-phenyl-5-hydroxypyridine precursor. The benzyloxy group would be introduced onto the pendant phenyl ring. The hydroxyl group on the pyridine ring and the existing phenyl group would activate the molecule towards substitution. However, this approach is fraught with challenges, including poor regioselectivity (potentially leading to ortho- and para-benzylation on the phenyl ring) and the possibility of N- or O-alkylation on the pyridine ring itself. Therefore, this strategy is generally considered less synthetically viable than cross-coupling methods.

Manipulation and Protection/Deprotection of the Hydroxyl Group

The presence of the phenolic hydroxyl group on the pyridine ring necessitates the use of protecting groups during many synthetic steps, particularly those involving strong bases or nucleophiles. nih.gov

Protection Strategies: The 5-hydroxy group can be masked using a variety of common protecting groups for phenols. The choice depends on the stability required for subsequent reaction conditions. numberanalytics.com

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are robust and are readily installed using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole. masterorganicchemistry.comasianpubs.org They are stable to many non-acidic reagents and are typically removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). asianpubs.org

Esters: The hydroxyl can be converted to an acetate (Ac) or pivaloate (Piv) ester. Acetylation is easily achieved with acetic anhydride (B1165640) and pyridine. These groups are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis (e.g., K₂CO₃ in methanol).

Ethers: Methoxyethoxymethyl (MEM) ether, installed using MEM-Cl, is another option that offers stability to a range of conditions and can be removed with acid. numberanalytics.com A simple methyl ether could also be used, though its removal requires harsh conditions (e.g., BBr₃ or strong acid), which could also cleave the benzyloxy group on the phenyl ring. researchgate.netorganic-chemistry.org

Deprotection Considerations: The final step in many synthetic routes will be the removal of the protecting group on the 5-hydroxy position. A critical consideration is the stability of the 3-benzyloxy group on the phenyl ring. This group is a benzyl (B1604629) ether and is susceptible to cleavage under conditions of catalytic hydrogenolysis (e.g., H₂/Pd-C). Therefore, if a protecting group that requires hydrogenolysis for removal were used elsewhere in the molecule, simultaneous debenzylation at both positions would likely occur. Acid- or fluoride-based deprotection methods are generally compatible with the benzyloxy group, making them preferred choices for the final deprotection step. asianpubs.org

Table 3: Common Protecting Groups for the 5-Hydroxyl Function

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality to Benzyloxy Group |

|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF•Pyridine | High |

| Acetyl | Ac | Ac₂O, Pyridine | K₂CO₃/MeOH, NaOH | High |

| Methoxyethoxymethyl | MEM | MEM-Cl, Base | Lewis or Protic Acid (e.g., TFA, ZnBr₂) | High |

Benzyloxylation Techniques

The introduction of the benzyloxy group is a critical step in the synthesis of the target molecule and its precursors. The Williamson ether synthesis is a classical and widely employed method for this transformation. wikipedia.orgjk-sci.commasterorganicchemistry.combyjus.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl chloride or benzyl bromide.

In the context of synthesizing this compound, 3-hydroxyphenol (resorcinol) can be selectively benzylated. By controlling the stoichiometry of the base and benzyl halide, monosubstitution can be favored. The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Hydroxyphenol | Benzyl chloride | K2CO3 | DMF | 3-(Benzyloxy)phenol |

| 3-Bromophenol | Benzyl alcohol | NaH | THF | 1-Benzyloxy-3-bromobenzene |

This table presents representative examples of Williamson ether synthesis for preparing key precursors.

Selective Hydroxyl Deprotection

The final step in many synthetic routes to this compound involves the selective deprotection of a precursor, often a methoxy (B1213986) or another protected hydroxyl group on the pyridine ring, without cleaving the benzyl ether. Conversely, selective removal of the benzyl group in the presence of the pyridine hydroxyl might be necessary for certain diversification strategies.

Selective O-Debenzylation:

The cleavage of the benzyl ether can be achieved under various conditions. Catalytic transfer hydrogenation is a mild and effective method for the removal of O-benzyl groups. organic-chemistry.orgcdnsciencepub.comresearchgate.net This technique often utilizes a palladium catalyst (e.g., Pd/C) and a hydrogen donor like formic acid or 2-propanol. organic-chemistry.orgcdnsciencepub.com An advantage of this method is its selectivity, as it can often be performed without affecting other reducible functional groups.

Another powerful method for the debenzylation of aryl benzyl ethers involves the use of Lewis acids such as boron trichloride (B1173362) (BCl3). organic-chemistry.orgresearchgate.netresearchgate.netelsevierpure.com This reaction is typically carried out at low temperatures in the presence of a cation scavenger like pentamethylbenzene (B147382) to prevent side reactions. organic-chemistry.orgresearchgate.netresearchgate.netelsevierpure.com

| Protected Group | Reagent | Conditions | Product |

| Benzyl ether | Pd/C, HCOOH | Room Temperature | Alcohol |

| Benzyl ether | BCl3, Pentamethylbenzene | -78 °C to 0 °C | Alcohol |

This table summarizes common methods for the selective deprotection of benzyl ethers.

Selective Demethylation:

When the 5-hydroxy group of the pyridine ring is protected as a methyl ether, its cleavage to reveal the hydroxyl group is a necessary final step. Reagents such as boron tribromide (BBr3) or strong acids like hydrobromic acid (HBr) are commonly used for the demethylation of aryl methyl ethers.

Synthetic Diversification and Analogue Preparation

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Strategies for Modifying the Benzyloxy Group

The benzyloxy group can be modified in several ways. The most straightforward modification is its complete removal (debenzylation) to yield the corresponding dihydroxy compound, 2-(3-hydroxyphenyl)-5-hydroxypyridine. This can be achieved via catalytic hydrogenation.

Furthermore, the aromatic ring of the benzyl group can itself be a target for functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the benzyl ring, although care must be taken to avoid reaction on the more activated phenyl and pyridine rings.

Functionalization of the Pyridine Ring

The pyridine ring is susceptible to various functionalization reactions. Due to the electronic nature of the pyridine ring, electrophilic aromatic substitution is generally difficult and tends to occur at the 3- and 5-positions. wikipedia.orgquimicaorganica.orgyoutube.com However, the presence of the hydroxyl group at the 5-position can influence the regioselectivity.

A more versatile approach for functionalizing the pyridine ring is through directed ortho-lithiation. clockss.orgsemanticscholar.orgharvard.eduuwindsor.cabaranlab.org The hydroxyl group at the 5-position can direct lithiation to the 4- and 6-positions. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new substituents.

| Position | Reaction Type | Reagents | Potential Products |

| 4- or 6-position | Directed ortho-lithiation | n-BuLi, then E+ | 4- or 6-substituted derivatives |

| 3-position | Electrophilic Aromatic Substitution | HNO3/H2SO4 | 3-Nitro derivative |

This table outlines potential strategies for the functionalization of the pyridine ring.

Synthesis of Isomeric and Positional Analogues

The synthesis of isomeric and positional analogues of this compound can be achieved by employing appropriately substituted starting materials in the synthetic sequences described above.

For instance, to synthesize the 2-(4-benzyloxyphenyl) isomer, one would start with 4-(benzyloxy)phenylboronic acid in the Suzuki-Miyaura coupling. Similarly, to obtain the 2-(2-benzyloxyphenyl) analogue, 2-(benzyloxy)phenylboronic acid would be used.

The synthesis of positional isomers where the benzyloxyphenyl group is at a different position on the pyridine ring, such as 3-(3-benzyloxyphenyl)-5-hydroxypyridine, would require a different synthetic strategy. lookchem.com One approach could involve the coupling of 3-bromo-5-hydroxypyridine (B18002) with 3-(benzyloxy)phenylboronic acid.

Advanced Spectroscopic and Structural Characterization of 2 3 Benzyloxyphenyl 5 Hydroxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-(3-Benzyloxyphenyl)-5-hydroxypyridine, a combination of one-dimensional and two-dimensional NMR techniques is essential for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The anticipated chemical shifts are influenced by the electronic effects of the substituent groups on the aromatic rings.

The protons of the benzyl (B1604629) group, specifically the methylene (B1212753) (-CH₂-) protons, are expected to appear as a singlet at approximately 5.1 ppm. The five protons of the phenyl ring of the benzyl group would likely produce signals in the aromatic region, between 7.30 and 7.50 ppm.

The protons on the 3-benzyloxyphenyl ring are anticipated to show a characteristic splitting pattern. The proton at the C2' position is expected to be a singlet or a narrow triplet around 7.5-7.6 ppm. The proton at C6' would likely appear as a doublet of doublets around 7.1 ppm, while the proton at C4' would be a triplet around 7.3-7.4 ppm. The proton at C5' is expected to resonate as a doublet of doublets around 6.9-7.0 ppm.

For the 5-hydroxypyridine ring, the proton at the C3 position is predicted to appear as a doublet around 8.1 ppm. The proton at C4 is expected to be a doublet of doublets around 7.3 ppm, and the proton at C6 will likely be a doublet around 8.3 ppm. The hydroxyl proton (-OH) is expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but would typically be found downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Pyridine) | ~ 8.1 | d |

| H-4 (Pyridine) | ~ 7.3 | dd |

| H-6 (Pyridine) | ~ 8.3 | d |

| OH (Pyridine) | Variable (Broad) | s |

| H-2' (Phenyl) | ~ 7.5-7.6 | s or t |

| H-4' (Phenyl) | ~ 7.3-7.4 | t |

| H-5' (Phenyl) | ~ 6.9-7.0 | dd |

| H-6' (Phenyl) | ~ 7.1 | dd |

| -CH₂- (Benzyl) | ~ 5.1 | s |

| Phenyl-H (Benzyl) | 7.30 - 7.50 | m |

Predicted data based on analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of adjacent atoms.

The carbon atoms of the pyridine (B92270) ring are expected to resonate at characteristic downfield positions. C2, being attached to the phenyl ring and adjacent to the nitrogen, would likely appear around 155-158 ppm. C5, bearing the hydroxyl group, is predicted to be in the range of 150-155 ppm. The other pyridine carbons, C3, C4, and C6, are expected around 120-140 ppm.

The carbons of the 3-benzyloxyphenyl ring will also have distinct chemical shifts. The carbon attached to the pyridine ring (C1') would be around 140 ppm, while the carbon bearing the benzyloxy group (C3') is expected at approximately 159 ppm. The benzylic methylene carbon (-CH₂) is anticipated to appear around 70 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 155 - 158 |

| C-3 (Pyridine) | 120 - 125 |

| C-4 (Pyridine) | 135 - 140 |

| C-5 (Pyridine) | 150 - 155 |

| C-6 (Pyridine) | 130 - 135 |

| C-1' (Phenyl) | ~ 140 |

| C-2' (Phenyl) | ~ 115 |

| C-3' (Phenyl) | ~ 159 |

| C-4' (Phenyl) | ~ 120 |

| C-5' (Phenyl) | ~ 130 |

| C-6' (Phenyl) | ~ 122 |

| -CH₂- (Benzyl) | ~ 70 |

| Phenyl-C (Benzyl) | 127 - 137 |

Predicted data based on analogous compounds.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the complex ¹H and ¹³C NMR spectra of this compound. slideshare.netyoutube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. sdsu.edu For instance, correlations would be expected between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with the proton at C6) and on the benzyloxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would allow for the direct assignment of the carbon signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the different fragments of the molecule, such as the linkage between the pyridine ring and the phenyl ring.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the pyridine nitrogen is sensitive to substitution and protonation. mdpi.comresearchgate.net For this compound, the ¹⁵N chemical shift is expected to be in the range of -60 to -100 ppm relative to nitromethane. mdpi.comspectrabase.com This value can be influenced by solvent effects and the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a key method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. masterorganicchemistry.comlibretexts.org The stretching vibration of the C-O bond of the ether linkage (Ar-O-CH₂) is anticipated to appear as a strong band around 1250 cm⁻¹ and another in the 1050-1150 cm⁻¹ range. libretexts.org

The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the aromatic rings (pyridine and phenyl) are expected in the 1400-1600 cm⁻¹ region. vscht.cz The in-plane and out-of-plane C-H bending vibrations would give rise to a complex pattern in the fingerprint region (below 1400 cm⁻¹).

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Benzyl Ether (Ar-O-CH₂) | C-O Stretch | ~1250 and 1050-1150 |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C and C=N Stretch | 1400 - 1600 |

| Aromatic Rings | C-H Bending | < 1400 |

Predicted data based on characteristic IR absorption frequencies.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers profound insights into the vibrational modes of a molecule, which are exquisitely sensitive to its structural and electronic makeup. For this compound, Raman analysis is instrumental in identifying the characteristic vibrations associated with its constituent aromatic rings and functional groups. The spectrum is anticipated to be dominated by signals from the pyridine and benzene (B151609) rings.

Key vibrational modes for this compound would include the pyridine ring breathing mode, typically observed in the 980-1050 cm⁻¹ region, and the trigonal ring breathing of the benzene ring around 1000 cm⁻¹. The C-O-C stretching vibrations of the benzyl ether linkage are expected to produce distinct bands. Furthermore, the phenolic C-O stretch and O-H bending modes provide specific markers for the hydroxypyridine moiety. The presence of p-hydroxyphenyl structures can show characteristic bands at 1217-1214 and 1179-1167 cm⁻¹. nih.gov

A representative table of expected Raman shifts is provided below, based on analyses of structurally similar compounds.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring | Ring Breathing | ~995 |

| Pyridine Ring | In-plane Deformation | ~620 |

| Benzene Ring | Trigonal Ring Breathing | ~1005 |

| Benzene Ring | C-H In-plane Bending | ~1030 |

| C-O-C (Ether) | Asymmetric Stretch | ~1250 |

| C-O (Phenolic) | Stretching | ~1280 |

| O-H (Phenolic) | In-plane Bending | ~1400 |

This table presents hypothetical data based on known vibrational frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₈H₁₅NO₂), the expected monoisotopic mass can be calculated with high precision. HRMS measurements are crucial for confirming the identity of a newly synthesized compound and distinguishing it from isobaric species. In one study, HRMS was used to confirm the structure of a thiophenone derivative, which showed an extra oxygen atom compared to the expected product. mdpi.com

| Parameter | Value |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Calculated Monoisotopic Mass | 277.1103 u |

| Expected [M+H]⁺ Ion | 278.1176 u |

| Expected [M+Na]⁺ Ion | 300.0995 u |

This table contains calculated exact masses for the specified molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the [M+H]⁺ ion) to generate a characteristic pattern of product ions. This fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, the most likely fragmentation pathway involves the cleavage of the benzylic ether bond, which is typically the most labile bond in the structure. This would lead to the formation of a stable benzyl cation (m/z 91) and a hydroxyphenyl-pyridine radical cation. Other potential fragmentations include the loss of CO or other small neutral molecules from the heterocyclic ring system.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |

| 278.1176 | 91.0542 | C₁₁H₇NO₂ | Benzyl Cation |

| 278.1176 | 186.0555 | C₇H₈ | [3-(5-hydroxypyridin-2-yl)phenol+H]⁺ |

| 186.0555 | 158.0606 | CO | Loss of Carbon Monoxide |

This table outlines a plausible fragmentation pathway for this compound based on common fragmentation mechanisms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation system. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation between the phenyl and pyridine rings, facilitated by the ether linkage, will influence the position and intensity of these bands. The absorption bands for similar structures are typically found in the 250 to 390 nm region. researchgate.net The spectrum of 3-hydroxypyridine (B118123) itself shows characteristic absorption features that would be modified by the presence of the benzyloxyphenyl substituent. researchgate.net

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Methanol | ~265 | ~18,000 | π → π |

| Methanol | ~310 | ~9,500 | π → π |

| Methanol | ~350 (shoulder) | ~3,000 | n → π* |

This table presents hypothetical UV-Vis absorption data based on typical values for conjugated aromatic systems.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org Obtaining suitable crystals of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This data would reveal the planarity of the aromatic systems, the conformation of the ether linkage, and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. While specific data for the title compound is not available, related structures have been successfully characterized by XRD, often crystallizing in monoclinic or orthorhombic systems. researchgate.netmdpi.com

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~5.8 |

| c (Å) | ~20.1 |

| β (°) | ~95.5 |

| Volume (ų) | ~1480 |

| Z (molecules/unit cell) | 4 |

This table provides a plausible set of crystallographic parameters for a molecule of this nature.

Advanced Surface and Bulk Characterization Techniques

Beyond the primary spectroscopic and diffraction methods, other advanced techniques could provide further characterization. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) could be employed to study the morphology and microstructure of solid-state samples. For bulk characterization, thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would yield information on melting point, thermal stability, and decomposition pathways. These methods, while not detailed here, would complement the spectroscopic and structural data to provide a holistic understanding of the physicochemical properties of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides valuable information about the elemental composition and the chemical environment of atoms within the top few nanometers of a material's surface. researchgate.netrsc.orgcarleton.edu For this compound, XPS would be instrumental in confirming the presence of carbon, nitrogen, and oxygen and in distinguishing between the different chemical states of these elements.

A survey scan would first be conducted to identify all the elements present on the surface of the sample. carleton.edu High-resolution scans of the C 1s, O 1s, and N 1s regions would then provide detailed information about the chemical bonding.

Carbon (C 1s): The C 1s spectrum is expected to be complex due to the variety of carbon environments. The benzylic carbon (C-O), the aromatic carbons of the phenyl and pyridine rings (C-C, C-H, C=N), and the ether-linked carbon of the benzyloxy group (C-O-C) would all exhibit distinct binding energies. Typically, C-C and C-H bonds appear around 284.8 eV. The C-N bond in the pyridine ring would shift to a slightly higher binding energy, and the C-O bonds of the hydroxyl and ether groups would be expected at even higher energies, generally in the range of 286-287 eV. carleton.eduxpsfitting.com

Oxygen (O 1s): The O 1s spectrum would be expected to show two distinct peaks. The oxygen in the hydroxyl (-OH) group would have a different binding energy than the ether oxygen (C-O-C) of the benzyloxy group. The hydroxyl oxygen typically appears at a lower binding energy compared to the ether oxygen. For example, in similar organic compounds, hydroxyl oxygen can be found around 532.4 eV, while ether oxygen might be at a slightly higher binding energy. xpsfitting.comresearchgate.net

Nitrogen (N 1s): The N 1s spectrum should exhibit a single peak corresponding to the nitrogen atom in the pyridine ring. The binding energy for pyridinic nitrogen is typically observed in the range of 398.5-399.5 eV. researchgate.net The precise position would be sensitive to the electronic effects of the substituents on the pyridine ring. Studies on 2-hydroxypyridine (B17775) have shown that the N 1s binding energy is influenced by tautomeric equilibria, a consideration that would also be relevant for the target molecule. rsc.org

In derivatives of this compound, changes in these binding energies would indicate modifications to the chemical structure. For instance, coordination to a metal ion would typically lead to an increase in the binding energies of the coordinating atoms (N and O) due to the donation of electron density to the metal.

Table 1: Predicted XPS C 1s, O 1s, and N 1s Binding Energies for this compound Based on Analogous Compounds

| Core Level | Functional Group | Predicted Binding Energy (eV) |

| C 1s | C-C, C-H (Aromatic) | ~284.8 |

| C-N (Pyridine) | ~285.5 | |

| C-O (Hydroxyl, Ether) | 286.0 - 287.0 | |

| O 1s | C-O -H (Hydroxyl) | ~532.4 |

| C-O -C (Ether) | ~533.5 | |

| N 1s | Pyridinic N | 398.5 - 399.5 |

Note: These are predicted values based on data from analogous compounds and are subject to variation based on the specific chemical environment and instrument calibration.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. pk.edu.pl It relies on the principle that each element has a unique atomic structure and thus a unique set of peaks in its X-ray emission spectrum. pk.edu.pl When coupled with scanning electron microscopy (SEM), EDS can provide elemental maps, showing the spatial distribution of elements on a sample's surface.

For a pure sample of this compound, an EDS spectrum would confirm the presence of carbon, nitrogen, and oxygen. oealabs.comresearchgate.net The relative intensities of the peaks can provide a semi-quantitative analysis of the elemental composition. pk.edu.pl

The real power of EDS in this context would be realized in the study of its derivatives, particularly in heterogeneous systems. For example, if the compound is used as a ligand to create a metal-organic framework (MOF) or is supported on a catalytic surface, EDS mapping would be invaluable. It could confirm the uniform distribution of the organic ligand (via C, N, and O maps) and the metal center throughout the material. acs.org This is crucial for understanding the structure and performance of such materials.

Table 2: Expected Elemental Composition Data from EDS Analysis of this compound

| Element | Atomic Symbol | Expected Presence | Potential Use in Derivative Analysis |

| Carbon | C | Yes | Mapping distribution of the organic ligand |

| Nitrogen | N | Yes | Mapping distribution of the pyridine moiety |

| Oxygen | O | Yes | Mapping distribution of hydroxyl and ether groups |

| Metal | e.g., Fe, Cu, Sn | In derivatives | Mapping distribution of the metal center |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov As this compound is a diamagnetic molecule with all electrons paired, it would not produce an EPR signal in its ground state. However, EPR spectroscopy would be a critical tool for studying two main classes of its derivatives: radical species and metal complexes.

Radical Species: One-electron oxidation of the hydroxypyridine or phenol (B47542) moiety, for instance by reaction with hydroxyl radicals, could generate a paramagnetic radical species. rsc.orgresearchgate.net The resulting EPR spectrum would provide detailed information about the electronic structure of this radical. The g-value and hyperfine coupling constants to magnetic nuclei (¹H, ¹⁴N) would allow for the identification of the radical's structure and the delocalization of the unpaired electron across the molecule. rsc.orgresearchgate.net For example, the oxidation of similar hydroxypurine compounds has been studied by EPR, revealing the formation of radical anions with specific hyperfine coupling patterns. rsc.orgresearchgate.net

Metal Complexes: If this compound is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Fe(III), Mn(II)), the resulting complex would be EPR active. The EPR spectrum would be highly sensitive to the coordination environment of the metal ion, including the geometry of the complex and the nature of the coordinating atoms (the nitrogen of the pyridine ring and the oxygen of the hydroxyl group). nih.govrsc.org For instance, in copper(II) complexes with pyridine-based ligands, the g-values and copper hyperfine coupling constants (A_Cu) are indicative of the coordination geometry (e.g., square planar or tetrahedral) and the degree of covalency in the metal-ligand bonds. researchgate.netcardiff.ac.uk

Table 3: Hypothetical EPR Parameters for a Copper(II) Complex of this compound

| Parameter | Description | Hypothetical Value | Information Gained |

| g-values (g_x, g_y, g_z) | Characterize the interaction of the unpaired electron with the external magnetic field. | g_z > g_y > g_x ≈ 2.0 | Geometry of the Cu(II) center |

| A_Cu (MHz) | Hyperfine coupling to the ⁶³,⁶⁵Cu nucleus (I = 3/2). | A_z >> A_x, A_y | Covalency of the Cu-ligand bonds |

| A_N (MHz) | Superhyperfine coupling to the ¹⁴N nucleus (I = 1) of the pyridine ring. | Anisotropic | Delocalization of the unpaired electron onto the ligand |

Note: These values are hypothetical and would depend on the specific structure of the complex.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of specific isotopes, known as Mössbauer-active nuclei. It is particularly useful for studying iron (⁵⁷Fe) and tin (¹¹⁹Sn) containing compounds. osti.govscribd.com While the parent compound this compound is not Mössbauer active, its derivatives incorporating these elements would yield rich structural and electronic information.

Iron Complexes: If this compound were used as a ligand to form an iron complex, ⁵⁷Fe Mössbauer spectroscopy would provide precise information on the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and coordination environment of the iron center. researchgate.netacs.org The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the electron density at the nucleus and thus the oxidation state, while the quadrupole splitting reflects the symmetry of the electric field gradient around the nucleus and is sensitive to the coordination geometry and spin state. berkeley.eduacs.org For example, high-spin Fe(II) complexes with pyridine ligands typically exhibit large isomer shifts and quadrupole splittings. researchgate.net

Tin Complexes: Similarly, if the compound were to form a complex with tin, ¹¹⁹Sn Mössbauer spectroscopy would be employed. The isomer shift can readily distinguish between Sn(II) and Sn(IV) oxidation states. scribd.comresearchgate.net The magnitude of the quadrupole splitting in organotin(IV) complexes is indicative of the coordination number and the geometry of the tin center. For instance, six-coordinate trans-R₂SnX₄ complexes show significantly larger quadrupole splittings than their cis-R₂SnX₄ counterparts. rsc.org This would allow for the determination of the stereochemistry of tin complexes derived from this compound. rsc.orgnih.gov

Table 4: Representative Mössbauer Parameters for Hypothetical Iron(II) and Tin(IV) Complexes

| Complex Type | Mössbauer Nucleus | Parameter | Representative Value (mm/s) | Information Gained |

| High-Spin Iron(II) Complex | ⁵⁷Fe | Isomer Shift (δ) | 1.0 - 1.3 | Fe(II) oxidation state |

| Quadrupole Splitting (ΔE_Q) | 2.0 - 3.5 | Asymmetric coordination environment | ||

| Organotin(IV) Complex | ¹¹⁹Sn | Isomer Shift (δ) | 1.2 - 1.6 | Sn(IV) oxidation state |

| Quadrupole Splitting (ΔE_Q) | 2.0 (cis) or 4.0 (trans) | Stereochemistry of the complex |

Note: Values are representative for complexes with similar ligands and are relative to standard reference materials.

Computational and Theoretical Investigations of 2 3 Benzyloxyphenyl 5 Hydroxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and interpret the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For 2-(3-Benzyloxyphenyl)-5-hydroxypyridine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), would be utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule, providing crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters of a Benzyloxyphenyl Derivative (Calculated using DFT) This table presents representative data from a related compound to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O (ether) | 1.375 | |

| O-C (benzyl) | 1.430 | |

| C-N (pyridine) | 1.340 | |

| C-O (hydroxyl) | 1.360 | |

| C-O-C (ether) | ||

| C-N-C (pyridine) |

Data is illustrative and based on general values for similar functional groups.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed for even more precise predictions of molecular properties. While computationally more demanding, these methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important. For a molecule like this compound, ab initio calculations could provide highly accurate electronic energies and structural parameters, serving as a gold standard for theoretical investigation.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT that allows for the calculation of excited state properties. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. This is crucial for understanding its photophysical properties. A study on a similar benzyloxy phenyl derivative showed a prominent absorption peak around 300 nm in the solvent phase, which was attributed to π→π* transitions within the aromatic systems. benthamdirect.com Similar calculations for this compound would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding chemical bonding and reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine and benzyloxy moieties, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine (B92270) ring, suggesting it as the site for nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies of a Pyridine Derivative (Calculated using DFT) This table presents representative data from a related compound to illustrate the type of information obtained from FMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.92 |

Data is illustrative and based on calculations for similar heterocyclic systems. niscair.res.in

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and intermolecular and intramolecular interactions. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis provides a quantitative measure of the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Electrostatic and Reactivity Descriptors

Reactivity descriptors derived from computational methods help in identifying the most reactive sites within a molecule, guiding the prediction of its interactions.

Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing and predicting the reactive behavior of molecules. nih.gov It maps the electrostatic potential onto the electron isodensity surface, providing a visual representation of the charge distribution. chemrxiv.org The MEP surface is color-coded to indicate different potential regions: red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net Green regions represent neutral potential.

For this compound, an MEP analysis would be expected to reveal several key features:

Negative Potential (Red): The most intense negative potential (Vmin) would likely be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, identifying these as the primary sites for electrophilic interactions, such as protonation or hydrogen bonding. nih.govmdpi.com The ether oxygen of the benzyloxy group would also exhibit a region of negative potential. chemrxiv.org

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The hydrogen atoms on the aromatic rings would also show positive potential.

Influence of Substituents: The benzyloxy group acts as an electron-donating group, which would modulate the electron density on the attached phenyl ring. The hydroxyl group on the pyridine ring also influences its electronic properties. The interplay of these substituents determines the precise locations and magnitudes of the positive and negative potentials across the molecule. nih.gov

Computational studies on similar substituted pyridines and phenols have demonstrated that the depth and accessibility of the potential minima are key indicators of reactivity. nih.govchemrxiv.org For instance, the minimum MEP at the carbonyl oxygen in paracetamol is a strong indicator of its role as a hydrogen bond acceptor. chemrxiv.org A similar approach for this compound would provide a quantitative forecast of its intermolecular interaction capabilities. nih.gov

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Minima (Vmin) for Heteroatoms in this compound (Note: These are hypothetical values based on typical findings for similar functional groups in related molecules. chemrxiv.org Actual values would require specific DFT calculations.)

| Atom/Region | Functional Group | Expected Vmin Range (kcal/mol) | Implied Reactivity |

| Pyridine Nitrogen | Pyridine | -45 to -60 | High electrophilic character |

| Hydroxyl Oxygen | Hydroxypyridine | -35 to -50 | Electrophilic character |

| Ether Oxygen | Benzyloxy | -25 to -40 | Moderate electrophilic character |

Fukui functions are conceptual Density Functional Theory (DFT) descriptors that help identify the most reactive sites in a molecule by analyzing the change in electron density when an electron is added or removed. scm.com This allows for the precise localization of electrophilic and nucleophilic centers. derpharmachemica.com

The primary Fukui functions are:

f+(r): For nucleophilic attack, this function indicates where an incoming electron is most likely to be accepted. A high value of f+(r) on an atom suggests it is a strong electrophilic site.

f-(r): For electrophilic attack, this function shows where an electron is most easily removed. A high value of f-(r) points to a strong nucleophilic site. scm.com

These functions can be condensed to atomic centers to provide a ranked list of reactive sites. researchgate.net For this compound, a Fukui analysis would likely predict:

Nucleophilic Sites (high f-): The pyridine nitrogen and the carbon atoms of the pyridine and phenyl rings with higher electron density would be the most probable sites for electrophilic attack.

Electrophilic Sites (high f+): Carbon atoms adjacent to the electron-withdrawing nitrogen and oxygen atoms would be susceptible to nucleophilic attack.

Theoretical calculations on various heterocyclic compounds have successfully used Fukui functions to rationalize their reactivity and regioselectivity in chemical reactions. nih.govresearchgate.net

Table 2: Representative Condensed Fukui Function Values for Selected Atoms in this compound (Note: This table is for illustrative purposes to show how Fukui analysis differentiates reactive sites. Specific values are hypothetical and would be derived from DFT calculations on the neutral, N+1, and N-1 electron systems. researchgate.netdatapdf.com)

| Atom Number (Illustrative) | Atom Type | Condensed f+ (for Nucleophilic Attack) | Condensed f- (for Electrophilic Attack) | Predicted Reactivity |

| 1 | Pyridine N | 0.05 | 0.18 | Strong Nucleophilic Site |

| 2 | Pyridine C (C2) | 0.12 | 0.04 | Strong Electrophilic Site |

| 5 | Pyridine C (C5) | 0.08 | 0.10 | Moderate Nucleophilic Site |

| 7 | Hydroxyl O | 0.03 | 0.22 | Strongest Nucleophilic Site |

| 10 | Phenyl C (C3') | 0.09 | 0.06 | Moderate Electrophilic Site |

Conformational Analysis and Isomerism

The three-dimensional structure and flexibility of this compound are defined by its possible tautomers and rotamers.

Hydroxypyridines can exist in equilibrium with their pyridone tautomers. youtube.com For this compound, this represents an equilibrium between the hydroxyl form (an enol) and a pyridin-5-one form (a keto). The relative stability of these tautomers is critical as it dictates the molecule's structure, aromaticity, and hydrogen bonding capabilities.

Computational studies, typically using DFT methods, can predict the relative energies of these tautomers in both the gas phase and in different solvents. nih.gov Factors influencing the equilibrium include:

Aromaticity: The hydroxypyridine form possesses a fully aromatic pyridine ring. The pyridone form has a non-aromatic ring in its neutral state, but can have an aromatic resonance contributor with charge separation. youtube.com

Solvent Effects: Polar solvents can stabilize the more polar pyridone tautomer through hydrogen bonding and dipole-dipole interactions.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding can also favor one form over another.

Studies on similar systems like 2-hydroxy-5-methyl-3-nitropyridine (B188116) have used computational methods to determine the most stable geometric parameters and tautomeric form. researchgate.net

Table 3: Hypothetical Relative Energies of Tautomers of this compound (Note: These values are illustrative. The hydroxypyridine form is generally favored for 5-hydroxypyridines, but the precise energy difference requires specific calculation.)

| Tautomer Form | Aromaticity of Pyridine Ring | Hypothetical Relative Energy (kcal/mol) (Gas Phase) | Expected Stability |

| This compound | Aromatic | 0.0 (Reference) | More Stable |

| 2-(3-Benzyloxyphenyl)-1H-pyridin-5-one | Non-aromatic | +5 to +10 | Less Stable |

The conformational landscape is shaped by a delicate balance between two opposing factors:

π-Conjugation: Electronic communication between the two aromatic rings is maximized when they are coplanar, which favors a dihedral angle of 0° or 180°.

Steric Hindrance: Repulsion between the ortho-hydrogen atoms on the adjacent rings favors a twisted conformation to minimize steric clash. nih.gov

For the parent 2-phenylpyridine (B120327), computational studies show a twisted ground state with a dihedral angle of about 21°. nih.gov The introduction of bulky substituents like the benzyloxy group on the phenyl ring would significantly influence this angle. A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle, can map out the rotational barriers and identify the most stable conformers.

Table 4: Hypothetical Potential Energy Scan for Rotation Around the Phenyl-Pyridine Bond (Note: This table illustrates the expected energy profile for a biaryl system. The exact angles and barrier heights for the target molecule would need to be calculated. nih.govnih.gov)

| Dihedral Angle (Degrees) | Conformation Description | Hypothetical Relative Energy (kcal/mol) | Comments |

| 0 | Planar (syn) | 2.5 | Sterically hindered transition state |

| ~30 | Twisted Minimum | 0.0 | Most stable ground state conformation |

| 90 | Perpendicular | 1.5 | Rotational barrier (loss of conjugation) |

| ~150 | Twisted Minimum | 0.2 | Second stable conformation (less populated) |

| 180 | Planar (anti) | 2.8 | Sterically hindered transition state |

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide insight into static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. youtube.com An MD simulation solves Newton's equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., water). nih.gov

For this compound, MD simulations could be used to:

Explore Conformational Space: Verify the stable conformers predicted by PES scans and observe transitions between them. nih.gov

Analyze Solvation: Study how water molecules arrange around the solute and form hydrogen bonds with the hydroxyl and pyridine functionalities.

Assess Structural Stability: In the context of drug design, MD simulations can assess the stability of the molecule when bound to a biological target, like a protein. researchgate.net

Simulations require a molecular mechanics force field (e.g., OPLS, AMBER) to define the potential energy of the system. mdpi.com The simulation is typically run under specific conditions of constant temperature and pressure (NPT ensemble) to mimic physiological conditions. youtube.com

Table 5: Typical Parameters for an MD Simulation of this compound in Water (Note: This table outlines a standard setup for an MD simulation.)

| Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS-AA, GAFF, or CHARMM | Defines the potential energy function for all atoms and bonds. |

| Solvent Model | TIP3P or SPC/E Water | Explicitly models the aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 - 500 ns | Duration of the simulation to ensure adequate sampling of motion. |

| Analysis Outputs | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bond Analysis | Quantifies structural stability, flexibility, and solvent interactions. |

Dynamic Behavior and Stability Studies

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior and stability of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous systems, such as substituted hydroxypyridine and benzyloxy derivatives.

A critical aspect of stability is the molecule's thermal behavior. Computational studies on related pyridine derivatives have utilized techniques like Density Functional Theory (DFT) to calculate thermodynamic properties, which can predict the relative stability of different conformers and the energy barriers to their interconversion. For instance, studies on substituted pyridines have shown that intramolecular hydrogen bonding can significantly stabilize certain conformations. In the case of this compound, the potential for hydrogen bonding between the 5-hydroxyl group and the pyridine nitrogen could be a key factor in determining its most stable three-dimensional structure.

To provide a clearer picture of potential dynamic behavior, the following table outlines key parameters that would be investigated in a typical MD simulation study.

| Parameter | Description | Expected Insights for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the molecule over time from a reference structure. | Indicates the overall stability of the molecular structure. Low RMSD values would suggest a stable conformation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights flexible regions of the molecule, such as the benzyloxy side chain. |

| Torsional Angle Analysis | Tracks the rotation around specific chemical bonds. | Reveals the preferred orientations of the phenyl and pyridine rings relative to each other. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds throughout the simulation. | Quantifies the stability of any intramolecular hydrogen bonds involving the hydroxyl group. |

Advanced Interaction Analysis

To gain a deeper understanding of the forces that govern the structure and interactions of this compound, advanced computational techniques are employed. These methods provide detailed insights into the nature of non-covalent interactions and the specifics of hydrogen bonding.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules. NCI analysis, often visualized using the Reduced Density Gradient (RDG), is a powerful tool for identifying and characterizing these weak interactions. The RDG is a function of the electron density and its gradient, and it allows for the visualization of regions of steric repulsion, van der Waals interactions, and hydrogen bonds.

In an NCI analysis of this compound, several types of interactions would be expected:

Intramolecular Hydrogen Bonding: A prominent feature would likely be the hydrogen bond between the 5-hydroxyl group and the pyridine nitrogen. This would appear as a strong, attractive interaction surface.

Steric Repulsion: Regions of steric clash, particularly between the bulky benzyloxy group and the pyridine ring, would also be visualized, indicating areas of high electron density overlap.

The following table illustrates the typical color-coding used in RDG plots and what they would signify for this compound.

| Color | Type of Interaction | Expected Location in this compound |

| Blue | Strong attractive interactions (e.g., hydrogen bonds) | Between the hydrogen of the 5-hydroxyl group and the pyridine nitrogen. |

| Green | Weak van der Waals interactions | Between the phenyl and pyridine rings (π-π stacking) and involving the alkyl part of the benzyloxy group. |

| Red | Strong repulsive interactions (e.g., steric clashes) | In regions where the benzyloxy group and the pyridine ring are in close proximity. |

Quantum Theory of Atoms in Molecules (AIM) for Hydrogen Bonding

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. A key application of AIM is the characterization of hydrogen bonds. According to AIM theory, the presence of a bond path, a line of maximum electron density linking two atomic nuclei, is a necessary condition for a chemical bond.

For the intramolecular hydrogen bond in this compound, an AIM analysis would involve locating the bond critical point (BCP) along the bond path between the hydroxyl hydrogen and the pyridine nitrogen. The properties of the electron density at this BCP provide quantitative information about the strength and nature of the hydrogen bond.

Key AIM parameters and their interpretation for the hydrogen bond in this compound are outlined in the table below.

| AIM Parameter at the BCP | Description | Interpretation for Hydrogen Bond Strength |

| Electron Density (ρ) | The magnitude of the electron density at the critical point. | Higher values indicate a stronger hydrogen bond. |

| Laplacian of Electron Density (∇²ρ) | Indicates whether the electron density is locally concentrated (negative) or depleted (positive). | For closed-shell interactions like hydrogen bonds, the Laplacian is typically positive. |

| Total Energy Density (H) | The sum of the kinetic and potential energy densities. | A negative value for H is indicative of a significant covalent character to the hydrogen bond, suggesting a stronger interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound derivatives are readily available, research on analogous 3-hydroxypyridine-4-one derivatives provides a framework for how such a study could be approached. nih.govnih.govresearchgate.net

A QSAR study on derivatives of this compound would involve synthesizing a library of related compounds with variations in their substituents and measuring their biological activity (e.g., enzyme inhibition, receptor binding). Subsequently, various molecular descriptors would be calculated for each derivative. These descriptors quantify different aspects of the molecular structure, such as:

Topological Descriptors: Related to the connectivity of atoms in the molecule.

Geometrical Descriptors: Based on the three-dimensional structure of the molecule.

Electronic Descriptors: Reflecting the electron distribution, such as partial charges and dipole moments.

Hydrophobic Descriptors: Quantifying the lipophilicity of the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

The following table presents a hypothetical set of descriptors and their potential influence on the activity of this compound derivatives, based on general QSAR principles.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Partial charge on the pyridine nitrogen | A more negative charge could enhance hydrogen bonding with a biological target, potentially increasing activity. |

| Steric | Molar refractivity of a substituent on the phenyl ring | The size and shape of substituents can influence how the molecule fits into a binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the compound's ability to cross cell membranes and reach its target. |

| Topological | Wiener index | Relates to the overall size and branching of the molecule, which can impact binding. |

By systematically modifying the structure of this compound and applying QSAR modeling, researchers can gain valuable insights into the key structural features required for a desired biological effect, accelerating the discovery of new and improved compounds. nih.govnih.govresearchgate.net

Applications of 2 3 Benzyloxyphenyl 5 Hydroxypyridine in Chemical Sciences and Advanced Materials

Applications in Material Science and Engineering

There is no available information in the searched scientific literature or databases regarding the application of 2-(3-Benzyloxyphenyl)-5-hydroxypyridine in material science and engineering.

Development of Organic Electronic Materials (e.g., Organic Semiconductors)

No studies were found that describe the synthesis, characterization, or use of this compound in the context of organic electronic materials.

Functional Coatings and Polymeric Materials

The role of this compound in the formulation of functional coatings or as a monomer or additive in polymeric materials is not documented in the available literature. daryatamin.commdpi.commdpi.com

Role as a Building Block for Advanced Supramolecular Assemblies

No research could be located that utilizes this compound as a building block for creating advanced supramolecular structures.

Catalytic Applications

No evidence was found to suggest that this compound has been investigated for any catalytic applications.

Ligands for Transition Metal Catalysis

There are no reports of this compound being used as a ligand for any transition metal-catalyzed reactions.

Organocatalytic Roles

The potential for this compound to act as an organocatalyst has not been explored in any of the reviewed literature.

Chemical Probes and Sensors

The inherent photophysical properties of aromatic and heterocyclic compounds form the basis for their use as chemical probes and sensors. The this compound scaffold contains functionalities that are amenable to the design of responsive molecular systems.

Design and Application as Fluorescent Probes

While direct studies on the fluorescence of this compound are not available, the broader class of 2-aryl-5-hydroxypyridines holds potential for the development of fluorescent probes. The fluorescence in such systems often arises from intramolecular charge transfer (ICT) states, which can be sensitive to the molecular environment. The advantages of using azaheterocyclic compounds as fluorophores include their small size, good photostability, and a tunable spectral range. nih.gov

The design of a fluorescent probe based on this scaffold would likely involve the strategic placement of electron-donating and electron-accepting groups to modulate the ICT process. The hydroxypyridine moiety can act as a signaling unit, with its fluorescence properties changing in response to analytes or environmental stimuli. For instance, similar heterocyclic systems have been developed as "turn-on" fluorescent probes for the detection of various species.

Table 1: Hypothetical Photophysical Properties of this compound as a Fluorescent Probe

| Property | Value | Conditions |

| Excitation Wavelength (λex) | ~350 nm | In organic solvent (e.g., DMSO) |

| Emission Wavelength (λem) | ~450 nm | In organic solvent (e.g., DMSO) |

| Quantum Yield (ΦF) | > 0.1 | In organic solvent (e.g., DMSO) |

| Stokes Shift | ~100 nm | In organic solvent (e.g., DMSO) |

This table is illustrative and based on the properties of similar aryl-substituted heterocyclic fluorophores. Actual values would need to be determined experimentally.

pH-Triggered Molecular Switches and Responsive Materials

The hydroxypyridine core of this compound is a key feature that suggests its potential use in pH-triggered molecular switches. The phenolic hydroxyl group can be deprotonated under basic conditions, and the pyridine (B92270) nitrogen can be protonated under acidic conditions. These protonation/deprotonation events can induce significant changes in the electronic structure and conformation of the molecule, leading to a "switching" behavior.

In related systems, such as 2-(2-hydroxyphenyl)pyridine derivatives, pH changes have been shown to trigger rotational movement around the bond connecting the two aromatic rings. chemrxiv.orggoogle.com This switching can be observed through changes in UV-Vis absorption or fluorescence emission. Materials incorporating such pH-responsive units could find applications in smart gels, responsive coatings, and controlled-release systems.

Table 2: Potential pH-Responsive Behavior of this compound

| State | pH Range | Dominant Species | Spectroscopic Shift (Hypothetical) |

| Protonated | < 4 | Pyridinium cation | Hypsochromic shift |

| Neutral | 4 - 9 | Hydroxypyridine | Baseline |

| Deprotonated | > 9 | Phenolate anion | Bathochromic shift |

This table is a hypothetical representation of the expected pH-dependent behavior. The exact pKa values and spectroscopic shifts would require experimental validation.

Intermediates in Fine Chemical Synthesis

The structure of this compound makes it a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

Precursors for Complex Heterocyclic Compounds

The functional groups present in this compound—the hydroxyl group and the reactive sites on the pyridine ring—can be readily modified to build more elaborate molecular architectures. For example, the hydroxyl group can be converted into other functionalities, such as ethers or esters, to modulate the properties of the final product. The pyridine ring can undergo various substitution reactions to introduce additional chemical diversity.

The synthesis of complex, multi-ring heterocyclic systems often relies on the use of pre-functionalized building blocks. Benzyloxyphenyl pyridine derivatives are known to be used in the synthesis of complex heterocyclic structures. mdpi.com The benzyloxy group serves as a protecting group for the phenol (B47542), which can be removed at a later stage of the synthesis to reveal the reactive hydroxyl group.

Synthesis of Specialty Chemicals and Agrochemicals

Pyridine derivatives are a common feature in many biologically active compounds, including a wide range of specialty chemicals and agrochemicals. The synthesis of these complex target molecules often involves the use of functionalized pyridine intermediates. While there is no direct evidence of this compound being used for a specific commercial product, its structure is analogous to intermediates used in these fields. The synthesis of various hydroxypyridines, such as 2-amino-5-hydroxypyridine (B112774) and 3-hydroxy-5-halopyridines, highlights the industrial importance of this class of compounds as synthetic intermediates. google.comgoogle.comasianpubs.org

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product |

| O-Alkylation | Alkyl halide, Base | 5-Alkoxy-2-(3-benzyloxyphenyl)pyridine |

| O-Acylation | Acyl chloride, Base | 2-(3-Benzyloxyphenyl)pyridin-5-yl acetate (B1210297) |

| Halogenation | N-Halosuccinimide | Halogenated this compound |

| Debenzylation | H₂, Pd/C | 2-(3-Hydroxyphenyl)-5-hydroxypyridine |

This table illustrates potential chemical reactions based on the functional groups present in the molecule.

Future Perspectives and Emerging Research Avenues for 2 3 Benzyloxyphenyl 5 Hydroxypyridine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, aiming for efficiency, safety, and minimal environmental impact. While a specific, optimized synthesis for 2-(3-Benzyloxyphenyl)-5-hydroxypyridine is not yet established in the literature, the future of its production will undoubtedly focus on sustainable and innovative chemical strategies. Drawing inspiration from the synthesis of analogous pyridinylphenols and substituted pyridines, several promising avenues emerge. dntb.gov.uarsc.org

Future synthetic research will likely prioritize:

Catalytic C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. Research into selective catalysts for the direct introduction of the benzyloxyphenyl or hydroxyl groups onto a pyridine (B92270) scaffold could lead to highly atom-economical synthetic routes.

Flow Chemistry: The use of continuous flow reactors offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. A flow-based synthesis could enable the on-demand, reproducible production of this compound.

Eco-Friendly Reaction Media: A move away from hazardous organic solvents towards greener alternatives such as water, supercritical fluids, or bio-based solvents will be a critical aspect of developing a truly sustainable synthesis.

A comparative table of potential synthetic strategies is presented below, illustrating the shift towards more sustainable practices.

| Synthetic Transformation | Conventional Approach | Prospective Sustainable Method | Key Benefits |

| Pyridine Ring Construction | Classical condensation reactions often requiring harsh conditions. | Catalytic cycloaddition or multicomponent reactions in green solvents. | Higher yields, reduced energy consumption, and less hazardous waste. |

| Aryl-Aryl Bond Formation | Palladium-catalyzed cross-coupling reactions. | Cross-coupling using more earth-abundant and less toxic metals like iron or copper. | Lower cost and reduced environmental impact. |

| Hydroxylation of Pyridine Ring | Multi-step sequences involving protecting groups. | Direct catalytic C-H hydroxylation. | Increased step-economy and reduced waste generation. |

| Installation of Benzyl (B1604629) Ether | Use of benzyl halides with strong, corrosive bases. | Catalytic etherification using benzyl alcohol. | Milder reaction conditions and avoidance of toxic reagents. |

Deeper Mechanistic Understanding through Advanced Biophysical Techniques

A comprehensive understanding of the molecular properties and behavior of this compound is fundamental to harnessing its potential. Advanced biophysical techniques are poised to provide unprecedented insights into its structure, dynamics, and interactions with other molecules.

Future biophysical investigations are expected to involve:

High-Resolution Structural Elucidation: Techniques such as single-crystal X-ray diffraction and advanced Nuclear Magnetic Resonance (NMR) spectroscopy will be instrumental in determining the precise three-dimensional arrangement of atoms in both solid and solution states. This structural information is a prerequisite for rational drug design and the design of functional materials.

Probing Intermolecular Interactions: Methods like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy can quantify the binding affinity and thermodynamic parameters of the compound's interactions with biological macromolecules or material surfaces.